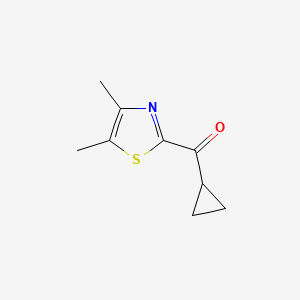

Cyclopropyl-(4,5-dimethyl-thiazol-2-YL)-methanone

Description

Properties

Molecular Formula |

C9H11NOS |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

cyclopropyl-(4,5-dimethyl-1,3-thiazol-2-yl)methanone |

InChI |

InChI=1S/C9H11NOS/c1-5-6(2)12-9(10-5)8(11)7-3-4-7/h7H,3-4H2,1-2H3 |

InChI Key |

FGUMYRKCHVIQBI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C(=O)C2CC2)C |

Origin of Product |

United States |

Preparation Methods

1 Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(4,5-dimethyl-thiazol-2-YL)-methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl ketones with thioamides in the presence of a base, such as sodium hydride, to form the thiazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

2 Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Scientific Research Applications

Cyclopropyl-(4,5-dimethyl-thiazol-2-YL)-methanone has a wide range of applications in scientific research:

- Chemistry Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

- Biology Employed in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

- Medicine Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

- Industry Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

- Cyclopropyl-thiazole derivatives These compounds share the cyclopropyl and thiazole moieties but may have different substituents, leading to variations in their chemical and biological properties.

- Dimethyl-thiazole derivatives Compounds with similar thiazole rings but different alkyl groups or functional groups attached.

- Uniqueness Cyclopropyl-(4,5-dimethyl-thiazol-2-YL)-methanone is unique due to the presence of both cyclopropyl and dimethyl groups on the thiazole ring. This combination imparts distinct steric and electronic effects, influencing its reactivity and interactions with biological targets. The compound’s unique structure makes it a valuable tool in various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl-(4,5-dimethyl-thiazol-2-YL)-methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ketone group to an alcohol.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated thiazoles, nitrothiazoles, sulfonated thiazoles.

Scientific Research Applications

Cyclopropyl-(4,5-dimethyl-thiazol-2-YL)-methanone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Employed in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Cyclopropyl-(4,5-dimethyl-thiazol-2-YL)-methanone involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares Cyclopropyl-(4,5-dimethyl-thiazol-2-YL)-methanone with structurally related compounds, focusing on molecular features, reactivity, and reported biological activities.

Table 1: Key Structural and Functional Attributes

Key Comparisons

Thiazole vs. Oxazole Derivatives

- Electronic Effects : Thiazole (sulfur atom) exhibits greater aromatic stability and electron-withdrawing effects compared to oxazole (oxygen atom), influencing reactivity in substitution reactions .

- Biological Activity : Thiazole derivatives (e.g., the target compound) are more frequently associated with antimicrobial activity, while oxazole derivatives like CAS 88309-30-2 are often used as solvents due to their lower bioactivity .

Methyl groups at positions 4 and 5 on the thiazole ring likely sterically hinder nucleophilic attacks, increasing stability compared to unsubstituted analogs.

Ketone Functionality The ketone group in Cyclopropyl-(4,5-dimethyl-thiazol-2-YL)-methanone allows for Schiff base formation or condensation reactions, similar to compound 7a, which uses a ketone-thiophene hybrid structure for anticancer applications .

Biological Activity

Cyclopropyl-(4,5-dimethyl-thiazol-2-YL)-methanone is a synthetic compound belonging to the thiazole family, notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula: C₈H₉N₃OS

Molecular Weight: 181.26 g/mol

Structural Features: The compound features a cyclopropyl group attached to a thiazole ring, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉N₃OS |

| Molecular Weight | 181.26 g/mol |

| LogP (XLogP3) | Not specified |

| Hydrogen Bond Acceptor Count | Not specified |

| Heavy Atom Count | Not specified |

Biological Activities

Cyclopropyl-(4,5-dimethyl-thiazol-2-YL)-methanone exhibits a range of biological activities including:

- Antimicrobial Activity: The compound has shown potential against various microbial strains. It was investigated for its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. Specific Minimum Inhibitory Concentration (MIC) values indicate significant antimicrobial potential.

- Antiviral Properties: Preliminary studies suggest that the compound may possess antiviral properties, although detailed mechanisms remain to be fully elucidated.

- Anticancer Effects: The compound has been evaluated for its cytotoxicity against several cancer cell lines. Research indicates that it may inhibit cell proliferation and induce apoptosis in specific cancer types.

The biological activity of Cyclopropyl-(4,5-dimethyl-thiazol-2-YL)-methanone is believed to involve:

- Enzyme Inhibition: The compound can inhibit specific enzymes by occupying their active sites, thereby blocking their catalytic activity.

- Receptor Modulation: It may modulate the activity of receptors on cell surfaces, influencing various signaling pathways within cells.

- Cellular Processes: The compound affects cellular processes such as apoptosis and signal transduction, contributing to its anticancer and antimicrobial effects.

Antimicrobial Activity Study

A study conducted on the antimicrobial properties of Cyclopropyl-(4,5-dimethyl-thiazol-2-YL)-methanone revealed the following MIC values against selected strains:

| Microbial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

This data suggests that the compound exhibits moderate to good antibacterial and antifungal activities.

Anticancer Activity Study

In a cytotoxicity assay against various cancer cell lines, Cyclopropyl-(4,5-dimethyl-thiazol-2-YL)-methanone demonstrated significant effects:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 22.15 |

| RPMI-8226 (leukemia) | 1.11 |

These results indicate strong cytotoxic effects particularly in leukemia cells, suggesting potential therapeutic applications in cancer treatment.

Q & A

Basic: What experimental techniques are essential for verifying the purity and structural integrity of Cyclopropyl-(4,5-dimethyl-thiazol-2-YL)-methanone post-synthesis?

Answer:

Post-synthesis characterization requires a combination of analytical methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the presence of the cyclopropyl ring, thiazole protons, and methyl groups via chemical shift analysis .

- High-Performance Liquid Chromatography (HPLC) : For assessing purity, with optimized solvent systems (e.g., acetonitrile/water gradients) to separate impurities .

- Mass Spectrometry (MS) : To validate the molecular ion peak and fragmentation pattern against the expected molecular formula .

- X-ray Crystallography or Computational Modeling : If available, to resolve bond lengths and angles of the cyclopropyl-thiazole core .

Basic: What multi-step synthetic routes are optimal for Cyclopropyl-(4,5-dimethyl-thiazol-2-YL)-methanone, and how can functional group compatibility be managed?

Answer:

Key synthetic steps include:

- Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-haloketones, ensuring temperature control (60–80°C) to avoid side reactions .

- Cyclopropanation : Transition metal-catalyzed (e.g., Cu or Rh) addition to alkenes or alkynes, with strict inert atmosphere conditions to stabilize reactive intermediates .

- Functional Group Protection : Use of tert-butyloxycarbonyl (Boc) groups for amine protection during cyclopropane ring formation to prevent undesired reactions .

- Yield Optimization : Reaction monitoring via thin-layer chromatography (TLC) and quenching at 80–90% conversion to minimize byproducts .

Advanced: How can computational methods like molecular docking predict the binding affinity of Cyclopropyl-(4,5-dimethyl-thiazol-2-YL)-methanone with biological targets?

Answer:

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, cytochrome P450) due to the compound’s cyclopropyl and thiazole motifs .

- Docking Workflow :

- Prepare the ligand (compound) and receptor (target) structures using tools like AutoDock Vina.

- Apply force fields (e.g., AMBER) to account for cyclopropyl ring strain and thiazole aromaticity .

- Validate predictions with experimental binding assays (e.g., surface plasmon resonance) to reconcile discrepancies between in-silico and in vitro results .

Advanced: What strategies resolve contradictory cytotoxicity data between in vitro MTT assays and in vivo models for this compound?

Answer:

Contradictions often arise from:

- Metabolic Stability : In vitro models lack hepatic metabolism. Pre-treat the compound with liver microsomes to simulate in vivo degradation .

- Solubility Issues : Use dimethyl sulfoxide (DMSO) concentrations ≤0.1% in MTT assays to avoid solvent toxicity artifacts .

- Dose Translation : Adjust in vivo doses based on pharmacokinetic parameters (e.g., AUC, Cmax) derived from LC-MS/MS plasma profiling .

- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to triplicate datasets, ensuring p ≤ 0.05 significance thresholds .

Advanced: How can structure-activity relationship (SAR) studies improve the bioactivity of Cyclopropyl-(4,5-dimethyl-thiazol-2-YL)-methanone derivatives?

Answer:

- Functional Group Modifications :

- Biological Testing :

Basic: What factors influence the stability of Cyclopropyl-(4,5-dimethyl-thiazol-2-YL)-methanone under varying pH conditions?

Answer:

- Acidic Conditions (pH < 3) : Cyclopropyl ring strain increases susceptibility to acid-catalyzed ring-opening; stabilize with buffered solutions (e.g., citrate buffer) .

- Neutral/Basic Conditions (pH 7–9) : Thiazole ring remains stable, but prolonged exposure to bases may hydrolyze the ketone moiety. Use inert storage conditions (argon atmosphere) .

- Light Sensitivity : Protect from UV exposure to prevent photooxidation of the thiazole-methyl groups .

Advanced: How should researchers design dose-escalation studies for this compound in preclinical models?

Answer:

- Starting Dose : Calculate 1/10th of the rodent no-observed-adverse-effect level (NOAEL) from acute toxicity studies .

- Escalation Scheme : Use a modified Fibonacci sequence (e.g., 3, 6, 12, 24 mg/kg) with 7-day intervals to monitor organ toxicity (liver/kidney histopathology) .

- Pharmacodynamic Markers : Measure target engagement via Western blotting (e.g., phosphorylated ERK for kinase inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.